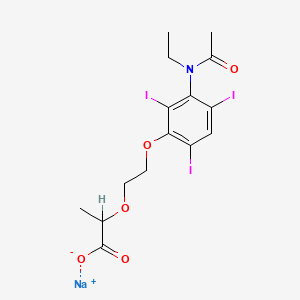![molecular formula C10H18NO2P B14667618 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine CAS No. 40392-96-9](/img/structure/B14667618.png)
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is a chemical compound that features a morpholine ring substituted with a di(prop-2-en-1-yl)phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine typically involves the reaction of morpholine with di(prop-2-en-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with various biological molecules, influencing their activity and function. The morpholine ring can also interact with proteins and enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the phosphoryl group.
4-[Bis(1-aziridinyl)phosphoryl]morpholine: A related compound with aziridinyl groups instead of prop-2-en-1-yl groups.
Uniqueness
4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is unique due to the presence of the di(prop-2-en-1-yl)phosphoryl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
40392-96-9 |
|---|---|
Formule moléculaire |
C10H18NO2P |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
4-bis(prop-2-enyl)phosphorylmorpholine |
InChI |
InChI=1S/C10H18NO2P/c1-3-9-14(12,10-4-2)11-5-7-13-8-6-11/h3-4H,1-2,5-10H2 |
Clé InChI |
LZTRFLDYKUZEQF-UHFFFAOYSA-N |
SMILES canonique |
C=CCP(=O)(CC=C)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


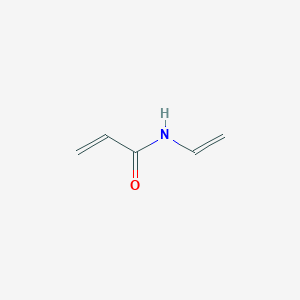

![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)
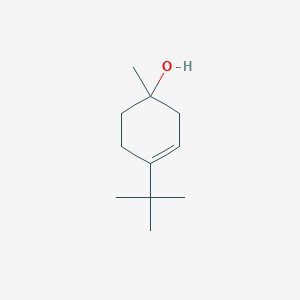

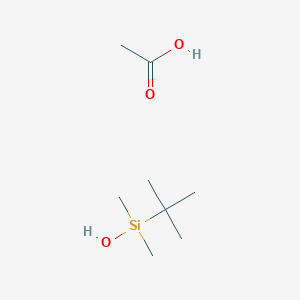

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)

![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

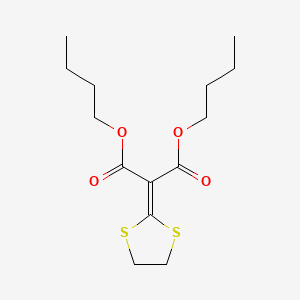
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
